Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound that features a pyrazole and pyrimidine moiety linked via a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(1-methyl-1H-pyrazol-3-yl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH) or can undergo transesterification with different alcohols in the presence of an acid or base catalyst
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Sodium hydroxide (NaOH), acid or base catalysts for transesterification
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Carboxylic acid, various esters
Scientific Research Applications
Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-(1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate: Lacks the methyl group on the pyrazole ring.
Methyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate: Has a methyl ester instead of an ethyl ester.
Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)propanoate: Contains a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and pyrimidine rings linked via a thioether bond provides a versatile scaffold for further functionalization and optimization in drug design .
Properties
IUPAC Name |
ethyl 2-[4-(1-methylpyrazol-3-yl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-18-11(17)8-19-12-13-6-4-9(14-12)10-5-7-16(2)15-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIVREGUIXWBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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